2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride
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Overview
Description
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride is a compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities, including their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazines with pyrimidine derivatives. For instance, one method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions to yield the desired pyrazolo[4,3-d]pyrimidine scaffold . The hydroxylation and subsequent formation of the oxolane ring can be achieved through specific hydroxylation reactions and cyclization processes.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of automated synthesizers and high-throughput screening methods to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines with enhanced biological activities, such as increased CDK inhibition .
Scientific Research Applications
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of CDKs, making it useful in studying cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDKs.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are essential for the transition from the G1 phase to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their antibacterial and CDK inhibitory activities.
Uniqueness
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride is unique due to its specific hydroxyl and oxolane functionalities, which enhance its solubility and bioavailability. This makes it a more effective CDK inhibitor compared to its analogs .
Properties
CAS No. |
33822-99-0 |
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Molecular Formula |
C10H14ClN5O5 |
Molecular Weight |
319.70 g/mol |
IUPAC Name |
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C10H13N5O5.ClH/c16-1-3-7(17)8(18)9(20-3)5-4-6(14-13-5)10(15-19)12-2-11-4;/h2-3,7-9,16-19H,1H2,(H,13,14)(H,11,12,15);1H |
InChI Key |
PVDYVXPMERBBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)NO)C3C(C(C(O3)CO)O)O.Cl |
Origin of Product |
United States |
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